molecular formula C15H25NO5 B7341106 (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid

(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid

Cat. No.: B7341106
M. Wt: 299.36 g/mol
InChI Key: QBIXDXKJAKBMEW-IKWCTNDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid, also known as R-MK-4827, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making R-MK-4827 a potential therapeutic agent in cancer treatment.

Mechanism of Action

PARP inhibitors, including (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid, work by blocking the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, this compound has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid is its specificity for PARP enzymes. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, one limitation of this compound is its low solubility, which can limit its effectiveness in vivo. In addition, there is limited clinical data on the efficacy and safety of this compound in humans.

Future Directions

Future research on (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid could focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability. In addition, further studies could investigate the efficacy and safety of this compound in combination with other cancer therapies. Finally, research could also focus on identifying biomarkers that could predict response to this compound, which could help guide patient selection for treatment.

Synthesis Methods

(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 3-methoxycyclohexanone with ethyl chloroacetate, followed by the reaction with sodium hydroxide and 6-methylmorpholine-2-carboxylic acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and prostate cancer. This compound has also been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib and veliparib.

Properties

IUPAC Name

(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-10-8-16(9-13(21-10)15(18)19)14(17)7-11-4-3-5-12(6-11)20-2/h10-13H,3-9H2,1-2H3,(H,18,19)/t10-,11?,12?,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIXDXKJAKBMEW-IKWCTNDRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C(=O)O)C(=O)CC2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)CC2CCCC(C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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